BMS-690514

Catalog No.
S547921
CAS No.
859853-30-8
M.F
C19H24N6O2
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-690514

CAS Number

859853-30-8

Product Name

BMS-690514

IUPAC Name

(3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1

InChI Key

CSGQVNMSRKWUSH-IAGOWNOFSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

(14C)BMS-690514, (3R,4R)-4-amino-1-((4-((3-methoxyphenyl)amino)pyrrolo(2,1-f)(1,2,4)triazin-5-yl)methyl)-3-piperidinol, BMS-690514

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N

Isomeric SMILES

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CC[C@H]([C@@H](C4)O)N

Description

The exact mass of the compound (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol is 368.19607 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Properties:

    • The National Center for Advancing Translational Sciences (NCATS) provides a substance page for (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol, listing its chemical formula (C19H24N6O3) and molecular weight (384.4323). Inxight Drugs:
  • Potential Role in Drug Metabolism:

    • The NCATS page also suggests this compound might be a metabolite of BMS-690514. Metabolites are compounds formed by the body as it breaks down drugs. This information can be found by searching for "5-(((3R,4R)-4-AMINO-3-HYDROXY-1-PIPERIDINYL)METHYL)-4-((3-METHOXYPHENYL)AMINO)PYRROLO(2,1-F)(1,2,4)TRIAZIN-7-OL" which is another name for the compound. Inxight Drugs:

BMS-690514 is a small molecule compound classified as a reversible inhibitor of several receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 4, and vascular endothelial growth factor receptors 1 through 3. Its chemical structure is represented by the formula C19H24N6O2C_{19}H_{24}N_{6}O_{2} and it is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure. BMS-690514 has been primarily investigated for its potential therapeutic applications in treating various cancers, including non-small-cell lung cancer and metastatic breast cancer .

BMS-690514 undergoes extensive metabolic transformations in the human body. Upon administration, it is metabolized through multiple oxidation reactions and direct glucuronidation. Key metabolites include hydroxylated rearrangement products and various glucuronide conjugates. Notably, less than 28% of the administered dose is recovered as the parent compound in excreta, indicating significant metabolic processing .

BMS-690514 exhibits potent anti-tumoral activity by inhibiting key signaling pathways involved in tumor growth and angiogenesis. In preclinical studies, it has shown efficacy against non-small-cell lung cancer cell lines both as a monotherapy and in combination with ionizing radiation. The compound has demonstrated the ability to inhibit tumor growth in xenograft models, particularly those harboring specific mutations associated with resistance to other therapies .

The synthesis of BMS-690514 involves several steps that create its complex pyrrolo[2,1-f][1,2,4]triazine structure. While specific synthetic routes are proprietary to Bristol-Myers Squibb, general methods for synthesizing similar compounds often include multi-step organic reactions involving condensation and cyclization processes. The synthesis typically requires careful control of reaction conditions to ensure the desired stereochemistry and yield .

Interaction studies have indicated that BMS-690514 can enhance the efficacy of radiotherapy in specific contexts. For instance, sequential administration of BMS-690514 with radiation has shown improved anti-tumor effects compared to radiation alone in xenograft models. These studies suggest that BMS-690514 may modulate tumor vasculature and improve treatment outcomes when used strategically with other therapeutic modalities .

BMS-690514 shares structural and functional similarities with several other compounds that target receptor tyrosine kinases. Below is a comparison highlighting its uniqueness:

Compound NameTarget ReceptorsUnique Features
GefitinibEpidermal Growth Factor ReceptorFirst-in-class inhibitor; FDA approved
ErlotinibEpidermal Growth Factor ReceptorApproved for non-small-cell lung cancer
LapatinibHER2Dual action against HER2 and EGFR
AfatinibEpidermal Growth Factor ReceptorIrreversible inhibitor with broader targets
SorafenibVascular Endothelial Growth FactorMulti-targeted kinase inhibitor

BMS-690514 is unique due to its dual inhibition of both vascular endothelial growth factor receptors and epidermal growth factor receptors, which may provide a more comprehensive approach to disrupting tumor growth and angiogenesis compared to single-target inhibitors like gefitinib or erlotinib .

Physical State and Appearance

BMS-690514 exists as a solid crystalline compound under standard laboratory conditions [1] [2] [3]. The compound presents as an off-white to white powder with consistent physical properties across different commercial preparations [2]. The solid-state nature of BMS-690514 contributes to its stability during storage and facilitates its formulation for pharmaceutical applications. The crystalline structure provides suitable handling characteristics and maintains chemical integrity under appropriate storage conditions.

Melting Point and Thermal Properties

While specific melting point data for BMS-690514 was not extensively documented in the available literature, the compound demonstrates thermal stability characteristics typical of pyrrolotriazine derivatives. The thermal properties are influenced by the rigid heterocyclic core structure and the presence of multiple nitrogen atoms within the molecular framework [4] [5]. The compound maintains structural integrity under standard storage conditions, requiring protection from elevated temperatures to prevent thermal degradation.

Solubility Parameters

BMS-690514 exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 25 milligrams per milliliter, equivalent to 67.86 millimolar concentration [2] [3]. This high solubility in dimethyl sulfoxide reflects the compound's polar nature and its ability to form hydrogen bonds with polar aprotic solvents. The compound demonstrates limited solubility in aqueous systems, consistent with its moderate lipophilicity and the presence of both hydrophobic aromatic regions and hydrophilic functional groups within its structure.

Chemical Properties

Stability Profile

BMS-690514 demonstrates good chemical stability under appropriate storage conditions, maintaining integrity when stored at negative twenty degrees Celsius for long-term preservation or at four degrees Celsius for short-term use [3]. The compound exhibits extensive metabolic transformation in biological systems, undergoing metabolism through multiple pathways including cytochrome P450-mediated oxidation and direct glucuronidation [6] [7]. The stability profile indicates that less than twenty-eight percent of the administered dose is recovered as the parent compound in excreta, demonstrating significant metabolic processing in vivo.

Reactivity Patterns

The chemical reactivity of BMS-690514 is characterized by its susceptibility to cytochrome P450-mediated oxidation, particularly through CYP2D6 and CYP3A4 enzyme systems [6] [7]. The compound undergoes unusual metabolic rearrangement reactions, including P450-mediated conversion of the pyrrolotriazine moiety to hydroxypyridotriazine derivatives through zwitterionic intermediates [6]. These transformations involve ring-opening reactions followed by cyclization processes that demonstrate the compound's propensity for structural rearrangement under oxidative conditions.

Chemical Behavior Under Various Conditions

BMS-690514 exhibits pH-dependent stability and maintains its chemical structure under physiological conditions. The compound demonstrates good permeability characteristics across biological membranes, with intermediate permeability in Caco-2 cell assays and moderate potential as a P-glycoprotein substrate [8] [7]. The blood-brain barrier permeability of BMS-690514 is notable, with a brain-to-plasma ratio of approximately one, indicating effective central nervous system penetration [9] [7]. Under acidic or basic conditions, the compound may undergo protonation or deprotonation at nitrogen centers, affecting its solubility and membrane permeability characteristics.

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

While specific ultraviolet-visible spectroscopic data for BMS-690514 were not extensively detailed in the available literature, the compound's chromophoric system suggests characteristic absorption patterns. The pyrrolotriazine core structure, combined with the methoxyphenylamine substituent, creates an extended conjugated system that would exhibit absorption in the ultraviolet region. The presence of aromatic rings and nitrogen-containing heterocycles typically produces absorption bands in the 250-350 nanometer range, characteristic of π-π* and n-π* electronic transitions.

Nuclear Magnetic Resonance Spectral Characteristics

The nuclear magnetic resonance spectroscopic properties of BMS-690514 reflect its complex molecular structure containing multiple distinct proton and carbon environments. The compound contains nineteen carbon atoms and twenty-four hydrogen atoms, creating a characteristic spectral fingerprint [4] [5] [10] [9]. The pyrrolotriazine core contributes distinct aromatic proton signals, while the piperidine ring system provides characteristic aliphatic resonances. The methoxy group appears as a sharp singlet in proton nuclear magnetic resonance spectra, and the amino and hydroxyl functional groups contribute exchangeable proton signals that may be influenced by solvent and temperature conditions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of BMS-690514 reveals characteristic fragmentation patterns consistent with its molecular structure. The molecular ion peak appears at mass-to-charge ratio 368, corresponding to the molecular weight of the compound [4] [5] [10] [9]. Fragmentation studies demonstrate typical losses associated with the piperidine substituent and the pyrrolotriazine core structure. The compound exhibits specific fragmentation pathways that can be utilized for identification and quantification purposes in analytical applications. The mass spectrometric behavior is influenced by the ionization method employed, with electrospray ionization typically producing protonated molecular ions and characteristic fragment ions resulting from cleavage of the methylene linker and loss of functional groups.

Property CategoryParameterValueUnits
Molecular PropertiesMolecular FormulaC₁₉H₂₄N₆O₂-
Molecular Weight368.43g/mol
Topological Polar Surface Area100.94Ų
XLogP1.79-
Physical PropertiesPhysical StateSolid-
AppearanceOff-white powder-
Hydrogen Bond Donors3-
Rotatable Bonds5-
Solubility PropertiesDMSO Solubility≥25mg/mL
DMSO Molarity67.86mM
Stereochemical PropertiesDefined Stereocenters2-
StereochemistryAbsolute-
Charge0-

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

368.19607403 g/mol

Monoisotopic Mass

368.19607403 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VKU5X213Q7

Other CAS

859853-30-8

Wikipedia

Bms-690514

Dates

Modify: 2023-08-15
1: Hong H, Su H, Sun H, Allentoff A, Ekhato IV, Chando T, Caceres-Cortes J, Roongta V, Iyer RA, Humphreys WG, Christopher LJ. Metabolism and Disposition of [14C]BMS-690514 ((3R,4R)-4-amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl) methyl)-3-piperidinol) Following Oral Administration to Rats, Rabbits and Dogs. Drug Metab Dispos. 2010 Apr 2. [Epub ahead of print] PubMed PMID: 20363952.
2: Marathe P, Tang Y, Sleczka B, Rodrigues D, Gavai A, Wong T, Christopher L, Zhang H. Preclinical pharmacokinetics and in vitro metabolism of BMS-690514, a potent inhibitor of EGFR and VEGFR2. J Pharm Sci. 2010 Feb 17. [Epub ahead of print] PubMed PMID: 20166197.
3: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Dec;31(10):661-700. PubMed PMID: 20140276.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 May;31(4):263-98. PubMed PMID: 19557204.
5: Pennell NA, Lynch TJ Jr. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. Oncologist. 2009 Apr;14(4):399-411. Epub 2009 Apr 8. Review. PubMed PMID: 19357226.
6: de La Motte Rouge T, Galluzzi L, Olaussen KA, Zermati Y, Tasdemir E, Robert T, Ripoche H, Lazar V, Dessen P, Harper F, Pierron G, Pinna G, Araujo N, Harel-Belan A, Armand JP, Wong TW, Soria JC, Kroemer G. A novel epidermal growth factor receptor inhibitor promotes apoptosis in non-small cell lung cancer cells resistant to erlotinib. Cancer Res. 2007 Jul 1;67(13):6253-62. PubMed PMID: 17616683.

Explore Compound Types